1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile
Overview
Description
1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile is a heterocyclic compound that contains both a pyrimidine and a piperidine ring
Mechanism of Action
Target of Action
The primary target of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile is Protein Kinase B (PKB) , also known as Akt . PKB is an important component of intracellular signaling pathways that regulate growth and survival .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This compound has been shown to have nanomolar potency and up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The inhibition of PKB by this compound affects the Phosphatidylinositol-3 Kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the activation of PI3K . Activated PI3K produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which promotes the activation of PKB . By inhibiting PKB, this compound disrupts the signaling through this pathway, affecting cellular processes such as proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The variation of the linker group between the piperidine and the lipophilic substituent identified this compound as a potent and orally bioavailable inhibitor of pkb .
Result of Action
The inhibition of PKB by this compound can lead to the modulation of biomarkers of signaling through PKB in vivo . It has been shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Biochemical Analysis
Biochemical Properties
1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The interaction between this compound and protein kinase B is characterized by the inhibition of the kinase activity, which in turn affects downstream signaling pathways involved in cell proliferation and survival .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been shown to inhibit the activity of protein kinase B, leading to reduced phosphorylation of downstream targets such as glycogen synthase kinase 3 beta, forkhead box O transcription factors, and mammalian target of rapamycin . This inhibition results in decreased cell proliferation, increased apoptosis, and altered cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the pleckstrin homology domain of protein kinase B, preventing its activation by phosphorylation . This inhibition disrupts the phosphatidylinositol-3 kinase signaling pathway, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature and pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of protein kinase B activity, resulting in long-term effects on cellular function, including reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit protein kinase B activity without causing significant toxicity . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of protein kinase B activity and subsequent cellular effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 are involved in the oxidation of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic pathways affect the compound’s bioavailability and clearance from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes by specific transporters, including organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with protein kinase B and other signaling molecules . Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing this compound to specific compartments or organelles within the cell . This localization is essential for the compound’s ability to modulate cellular signaling pathways and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile typically involves the reaction of 6-aminopyrimidine with piperidine-4-carbonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide
- 1-(6-Aminopyrimidin-4-yl)piperidine-4-methanol
- 1-(6-Aminopyrimidin-4-yl)piperidine-4-ethylamine
Uniqueness
1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrimidine and piperidine rings allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
1-(6-aminopyrimidin-4-yl)piperidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c11-6-8-1-3-15(4-2-8)10-5-9(12)13-7-14-10/h5,7-8H,1-4H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMWJBLFOIBBSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=NC=NC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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